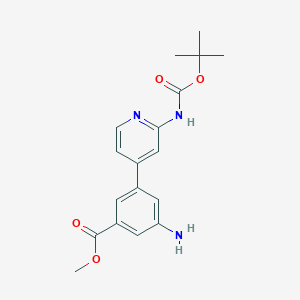![molecular formula C6H5ClN4 B14899213 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and a methyl group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,6-dichloropyrazine as a starting material. The reaction sequence begins with the metallation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as a base, followed by the isolation of the intermediate. This intermediate is then subjected to cyclization using hydrazine to form the desired pyrazolopyrazine product .
Industrial Production Methods: For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of flow chemistry techniques to ensure efficient and scalable synthesis. The key steps include the metallation/formylation and subsequent cyclization, which are optimized for large-scale production .
化学反応の分析
Types of Reactions: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while oxidation and reduction reactions can modify the functional groups on the compound .
科学的研究の応用
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of SHP2 inhibitors, which are being investigated for their potential in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, as an intermediate in SHP2 inhibitors, it binds to the SHP2 enzyme, inhibiting its activity. This inhibition disrupts downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .
類似化合物との比較
- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
- 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine
- Pyrazolo[3,4-b]pyridines
Comparison: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and binding properties. Compared to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, the methyl group in the 5th position can enhance its lipophilicity and potentially alter its biological activity. Pyrazolo[3,4-b]pyridines, on the other hand, have a different ring fusion, which can result in distinct chemical and biological properties .
特性
分子式 |
C6H5ClN4 |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-3-5(7)10-6-4(9-3)2-8-11-6/h2H,1H3,(H,8,10,11) |
InChIキー |
NYWAVUZGDZRPFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)C=NN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






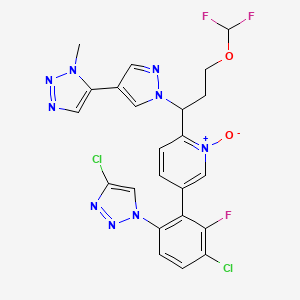
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
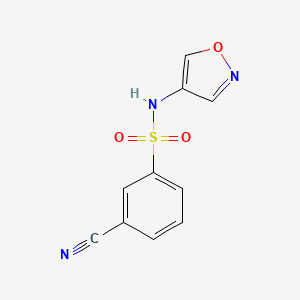
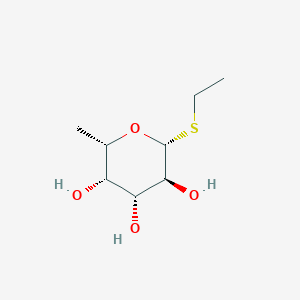
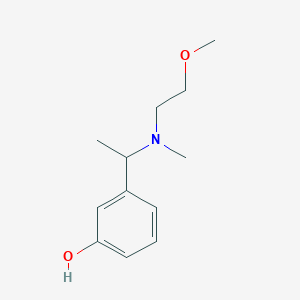
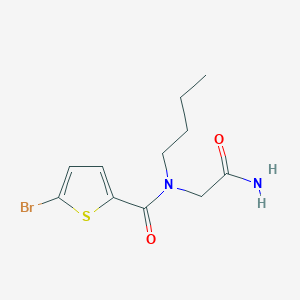

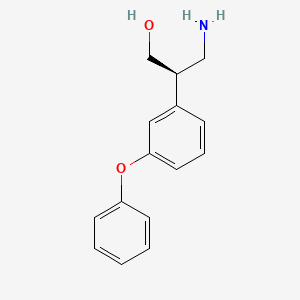
![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
